molecular formula C11H16BFN2O2 B11754906 5-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

5-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

Cat. No.: B11754906
M. Wt: 238.07 g/mol
InChI Key: JIXKZGXEWUGBLC-UHFFFAOYSA-N
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Description

5-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is a chemical compound with the molecular formula C11H16BFN2O2 and a molecular weight of 238.07 g/mol . This compound is known for its unique structure, which includes a fluorine atom, a boronic acid pinacol ester group, and an amine group attached to a pyridine ring. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

The synthesis of 5-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine typically involves the reaction of 2-fluoropyridine with boronic acid pinacol ester. The process can be summarized as follows :

    Reaction of 2-fluoropyridine with boronic acid pinacol ester: This reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF).

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness.

Chemical Reactions Analysis

5-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as THF and ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The boronic acid pinacol ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors . The fluorine atom can enhance the compound’s stability and bioavailability, while the amine group can participate in hydrogen bonding and other interactions with biological targets.

Comparison with Similar Compounds

Similar compounds to 5-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine include:

The uniqueness of this compound lies in its combination of a fluorine atom, a boronic acid pinacol ester group, and an amine group, which provides a versatile platform for various chemical reactions and applications.

Properties

Molecular Formula

C11H16BFN2O2

Molecular Weight

238.07 g/mol

IUPAC Name

5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

InChI

InChI=1S/C11H16BFN2O2/c1-10(2)11(3,4)17-12(16-10)7-5-9(14)15-6-8(7)13/h5-6H,1-4H3,(H2,14,15)

InChI Key

JIXKZGXEWUGBLC-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2F)N

Origin of Product

United States

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